5-Methyl-2-(4-phenoxybenzoyl)pyridine

CAS No.: 1187166-57-9

Cat. No.: VC2818285

Molecular Formula: C19H15NO2

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187166-57-9 |

|---|---|

| Molecular Formula | C19H15NO2 |

| Molecular Weight | 289.3 g/mol |

| IUPAC Name | (5-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone |

| Standard InChI | InChI=1S/C19H15NO2/c1-14-7-12-18(20-13-14)19(21)15-8-10-17(11-9-15)22-16-5-3-2-4-6-16/h2-13H,1H3 |

| Standard InChI Key | ZLMQDGZIHOICCL-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

| Canonical SMILES | CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Introduction

Chemical Properties and Structure

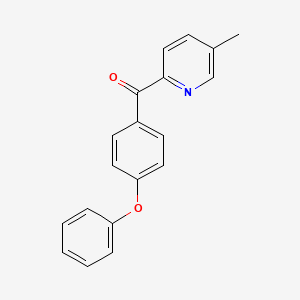

5-Methyl-2-(4-phenoxybenzoyl)pyridine is a chemical compound classified as a pyridine derivative with the molecular formula C19H15NO2 and a molecular weight of 289.3 g/mol. The compound's IUPAC name is (5-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone, and it is registered under the CAS number 1187166-57-9.

The structure of this compound features a pyridine ring as its core, which is substituted at the 2-position with a phenoxybenzoyl group and at the 5-position with a methyl group. The pyridine ring is a six-membered heterocyclic compound with one nitrogen atom, while the phenoxybenzoyl group consists of a benzoyl moiety connected to a phenoxy group. This structural arrangement contributes to the compound's unique chemical properties and reactivity.

The presence of the nitrogen atom in the pyridine ring makes it weakly basic, while the carbonyl group in the phenoxybenzoyl substituent introduces electrophilic character. Together, these features create a molecule with diverse chemical reactivity potential. The phenoxy linkage between the two aromatic rings adds structural flexibility and potential for hydrogen bonding interactions.

Chemical Properties Table

| Property | Value |

|---|---|

| CAS Number | 1187166-57-9 |

| Molecular Formula | C19H15NO2 |

| Molecular Weight | 289.3 g/mol |

| IUPAC Name | (5-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone |

| Physical State | Solid (presumed based on similar compounds) |

| Functional Groups | Pyridine, ketone, ether |

| Structural Features | Pyridine ring with methyl substituent at position 5 and phenoxybenzoyl group at position 2 |

The physical and chemical properties of 5-Methyl-2-(4-phenoxybenzoyl)pyridine make it a compound of interest for various applications, particularly in the fields of medicinal chemistry and materials science, where its structural features can be exploited for specific functions.

Analytical Techniques

The characterization and quality control of 5-Methyl-2-(4-phenoxybenzoyl)pyridine rely on several analytical techniques that provide comprehensive information about its structure, purity, and properties. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are the primary methods used for structural elucidation and confirmation.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy serves as a powerful tool for confirming the structure of 5-Methyl-2-(4-phenoxybenzoyl)pyridine. Both proton (¹H) and carbon (¹³C) NMR provide valuable information:

-

¹H NMR would typically show signals corresponding to the aromatic protons in the pyridine ring and the phenoxy groups, as well as a distinct signal for the methyl group protons.

-

¹³C NMR would reveal the carbon framework, with characteristic signals for the carbonyl carbon, aromatic carbons, and the methyl carbon.

The interpretation of these spectra allows for the confirmation of the compound's structure and the assessment of its purity. Similar approaches have been used for the characterization of related pyridine-containing polymers, where ¹H NMR has been employed to confirm the incorporation of specific structural elements .

Mass Spectrometry

Mass spectrometry is essential for determining the molecular weight of 5-Methyl-2-(4-phenoxybenzoyl)pyridine and for identifying potential impurities or degradation products. The technique provides the molecular ion peak corresponding to the molecular weight of 289.3 g/mol, as well as fragmentation patterns that further confirm the structural features of the compound.

Additional Analytical Methods

Other analytical techniques that could be employed for the comprehensive characterization of 5-Methyl-2-(4-phenoxybenzoyl)pyridine include:

-

Infrared (IR) spectroscopy: To identify functional groups, particularly the carbonyl (C=O) and ether (C-O-C) linkages.

-

Ultraviolet-visible (UV-Vis) spectroscopy: To study the electronic transitions and chromophoric properties.

-

X-ray crystallography: To determine the three-dimensional structure if suitable crystals can be obtained.

-

High-performance liquid chromatography (HPLC): For purity assessment and separation of potential impurities.

These analytical techniques collectively provide a comprehensive profile of 5-Methyl-2-(4-phenoxybenzoyl)pyridine, enabling researchers to confirm its identity, assess its purity, and understand its structural features in detail.

Applications and Research Findings

5-Methyl-2-(4-phenoxybenzoyl)pyridine possesses structural features that make it a compound of interest for various applications across multiple scientific disciplines. While specific research on this exact compound is limited in the available literature, its potential applications can be inferred from its structure and the known applications of similar pyridine derivatives.

Medicinal Chemistry Applications

The compound's structure, featuring both a pyridine ring and a phenoxybenzoyl group, suggests potential applications in medicinal chemistry as:

-

A scaffold for the development of novel pharmaceutical compounds with potential biological activity.

-

An intermediate in the synthesis of more complex drug candidates, particularly those targeting specific receptor systems where pyridine-containing compounds have shown efficacy.

-

A building block for structure-activity relationship studies to identify optimal substitution patterns for biological activity.

Related pyridine derivatives have been utilized in the development of pharmaceuticals. For instance, some pyridine derivatives serve as key intermediates in the synthesis of drugs like Finerenone, which acts as a non-steroidal antagonist of the mineral corticoid receptor and can be used for the treatment of cardiovascular and renal diseases .

Materials Science Applications

In materials science, 5-Methyl-2-(4-phenoxybenzoyl)pyridine could find applications in:

-

The development of functional materials with specific optical or electronic properties, leveraging the conjugated system present in the molecule.

-

Polymer chemistry, where it could serve as a monomer or modifier for the creation of specialty polymers with unique properties. Related research has shown that pyridine-containing polymers can be developed for various applications .

-

Coordination chemistry, where the pyridine nitrogen could coordinate with metal ions to form complexes with catalytic or material properties.

Comparison with Related Pyridine Derivatives

5-Methyl-2-(4-phenoxybenzoyl)pyridine belongs to a broader family of pyridine derivatives, many of which share structural similarities but differ in their substitution patterns and functional groups. Comparing this compound with related derivatives provides insights into structure-property relationships and potential applications.

Comparison with Other Methylpyridines

Various methylpyridine derivatives differ in the position and number of methyl substituents on the pyridine ring. While 5-Methyl-2-(4-phenoxybenzoyl)pyridine has a methyl group at position 5, other derivatives may have methyl groups at different positions, affecting their chemical and physical properties:

-

4-Amino-5-methylpyridone, a key intermediate in the synthesis of Finerenone, differs in having an amino group and a pyridone structure rather than a phenoxybenzoyl group .

-

4-Methyl-2-phenyl-5-pyridinecarbonitrile derivatives contain a cyano group at position 5 rather than a methyl group, and a phenyl group rather than a phenoxybenzoyl group at position 2 .

These structural differences result in distinct reactivity patterns and applications. For instance, the amino group in 4-amino-5-methylpyridone makes it particularly suitable as an intermediate in pharmaceutical synthesis , while the cyano group in pyridinecarbonitrile derivatives contributes to their utility in forming fused ring systems like isoquinolines .

Polymer Applications of Pyridine Derivatives

Recent research has explored the use of pyridine-containing polymers for various applications:

-

Polymers with pendant pyridine moieties and variable p-terphenyl content have been developed for specific applications, demonstrating how pyridine units can be incorporated into polymer structures .

-

These polymers show specific thermal stability patterns, with degradation regions between 400-500°C and 550-720°C, which might be relevant for understanding the thermal properties of materials derived from compounds like 5-Methyl-2-(4-phenoxybenzoyl)pyridine .

Synthetic Approaches Comparison

The synthesis strategies for different pyridine derivatives share some common elements but also have specific requirements:

-

The synthesis of 4-amino-5-methylpyridone involves the reaction of chloro-methyl-amino-pyridine with KOH in methanol under elevated temperature in an autoclave , which differs from the likely approaches for synthesizing 5-Methyl-2-(4-phenoxybenzoyl)pyridine.

-

6-Substituted-4-methyl-2-phenyl-5-pyridine carbonitriles can be synthesized through reactions with various reagents such as phenyl isothiocyanate, demonstrating the versatility of pyridine derivatives as synthetic building blocks .

These comparisons highlight the diverse chemistry of pyridine derivatives and the specific niche that 5-Methyl-2-(4-phenoxybenzoyl)pyridine occupies within this family of compounds, with its unique combination of substituents offering distinctive properties and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume